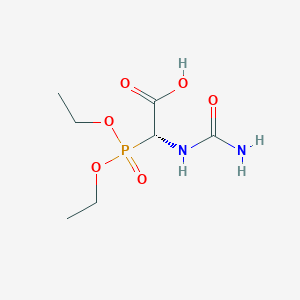
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphonoacetate with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of various phosphorus-containing materials and intermediates for agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid involves its interaction with specific molecular targets, primarily through the formation of stable phosphorus-carbon bonds. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
類似化合物との比較
Similar Compounds
Diethylphosphonoacetic acid: Similar in structure but lacks the carbamoylamino group.
Diethyl carboxymethylphosphonate: Another related compound with similar applications in organic synthesis.
Uniqueness
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is unique due to the presence of both carbamoylamino and diethoxyphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
184176-06-5 |
|---|---|
分子式 |
C7H15N2O6P |
分子量 |
254.18 g/mol |
IUPAC名 |
(2R)-2-(carbamoylamino)-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C7H15N2O6P/c1-3-14-16(13,15-4-2)5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m1/s1 |
InChIキー |
ITVGMVWHMYWTIQ-RXMQYKEDSA-N |
異性体SMILES |
CCOP(=O)([C@H](C(=O)O)NC(=O)N)OCC |
正規SMILES |
CCOP(=O)(C(C(=O)O)NC(=O)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
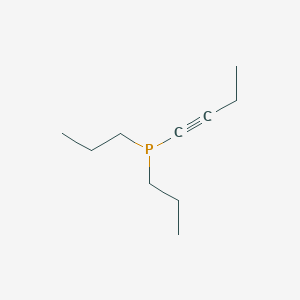
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
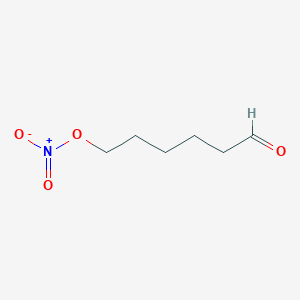
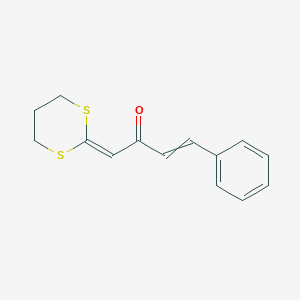
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
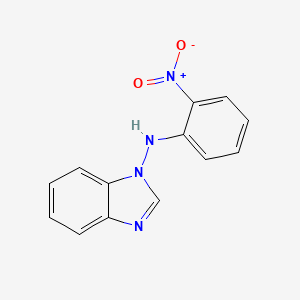
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
